

A Comprehensive Guide to the Certificate of Analysis for Hydroxytyrosol-d5

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Compound of Interest

Compound Name: Hydroxytyrosol-d5

Cat. No.: B12408880

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters found on a Certificate of Analysis (CoA) for **Hydroxytyrosol-d5**, a deuterated internal standard essential for accurate quantification in mass spectrometry-based assays. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results.

Core Analytical Parameters and Data

A Certificate of Analysis for **Hydroxytyrosol-d5** provides a comprehensive summary of its identity, purity, and quality. The following table outlines the key quantitative parameters and typical specifications.

Parameter	Analytical Method	Typical Specification	Purpose
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥98%	Determines the percentage of the desired compound relative to non-isotopic impurities.
Isotopic Purity (Deuterated)	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)	≥99 atom % D	Quantifies the percentage of molecules containing the desired number of deuterium atoms.
Isotopic Enrichment	Mass Spectrometry (MS)	≥98%	Confirms the abundance of the deuterated isotopologue relative to the unlabeled (d0) form.
Identity Confirmation	¹ H-NMR, Mass Spectrometry	Conforms to structure	Verifies the chemical structure and confirms the position of the deuterium labels.
Residual Solvents	Gas Chromatography-Headspace (GC-HS)	Varies by solvent (e.g., <5000 ppm for common solvents)	Ensures that residual solvents from the synthesis process are below acceptable safety and interference limits.
Water Content	Karl Fischer Titration	<1%	Determines the amount of water, which can affect the compound's stability and accurate weighing.

Appearance	Visual Inspection	E.g., White to Off-White Solid	Provides a qualitative check of the material against its expected physical state.
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Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

Chemical Purity Determination by HPLC

Objective: To separate and quantify **Hydroxytyrosol-d5** from any non-labeled or other chemical impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Procedure:

- Standard Preparation: A known concentration of **Hydroxytyrosol-d5** is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution.
- Mobile Phase: A gradient of two solvents is typically used, for example:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient might be:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 5% A, 95% B
 - 25-30 min: Hold at 5% A, 95% B

- 30-35 min: Return to initial conditions
- Injection and Detection: A small volume (e.g., 10 μL) of the sample is injected. The eluent is monitored by a UV detector at a wavelength where Hydroxytyrosol absorbs maximally (e.g., 280 nm).
- Data Analysis: The area of the **Hydroxytyrosol-d5** peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of **Hydroxytyrosol-d5** and determine the abundance of the deuterated isotopologue.

Instrumentation:

- High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

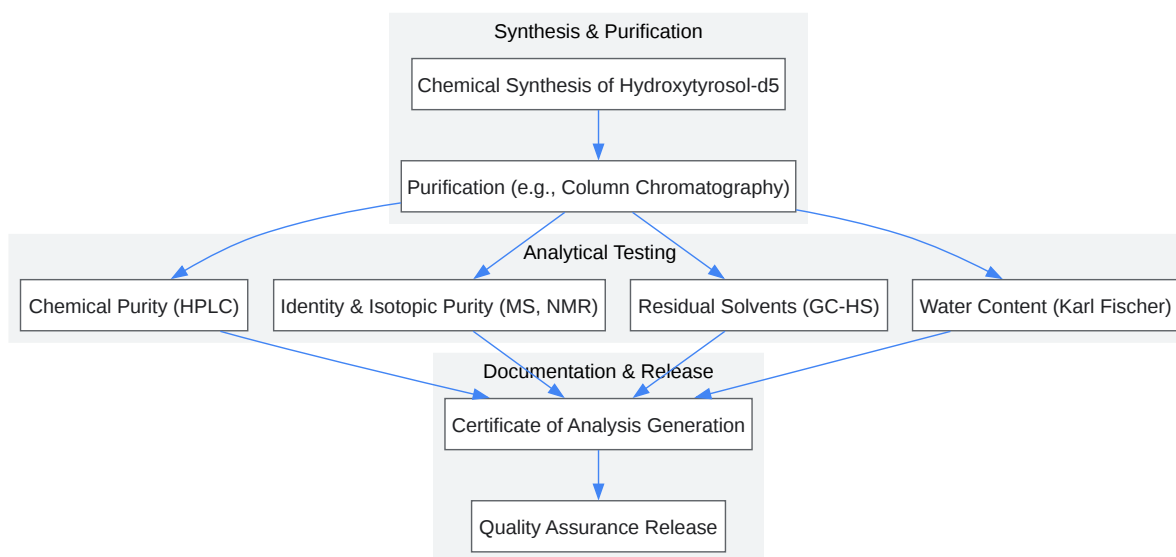
Procedure:

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused directly into the mass spectrometer or injected via an HPLC system.
- Ionization: The sample is ionized, typically in negative ion mode for phenolic compounds.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For **Hydroxytyrosol-d5** ($\text{C}_8\text{H}_5\text{D}_5\text{O}_3$), the expected monoisotopic mass of the $[\text{M}-\text{H}]^-$ ion is approximately 158.08.
- Data Analysis:
 - Identity: The measured m/z is compared to the theoretical m/z . A high degree of accuracy (e.g., within 5 ppm) confirms the elemental composition.

- Isotopic Purity: The relative intensities of the peaks corresponding to the d5 isotopologue and any d0 to d4 isotopologues are measured to calculate the isotopic enrichment.

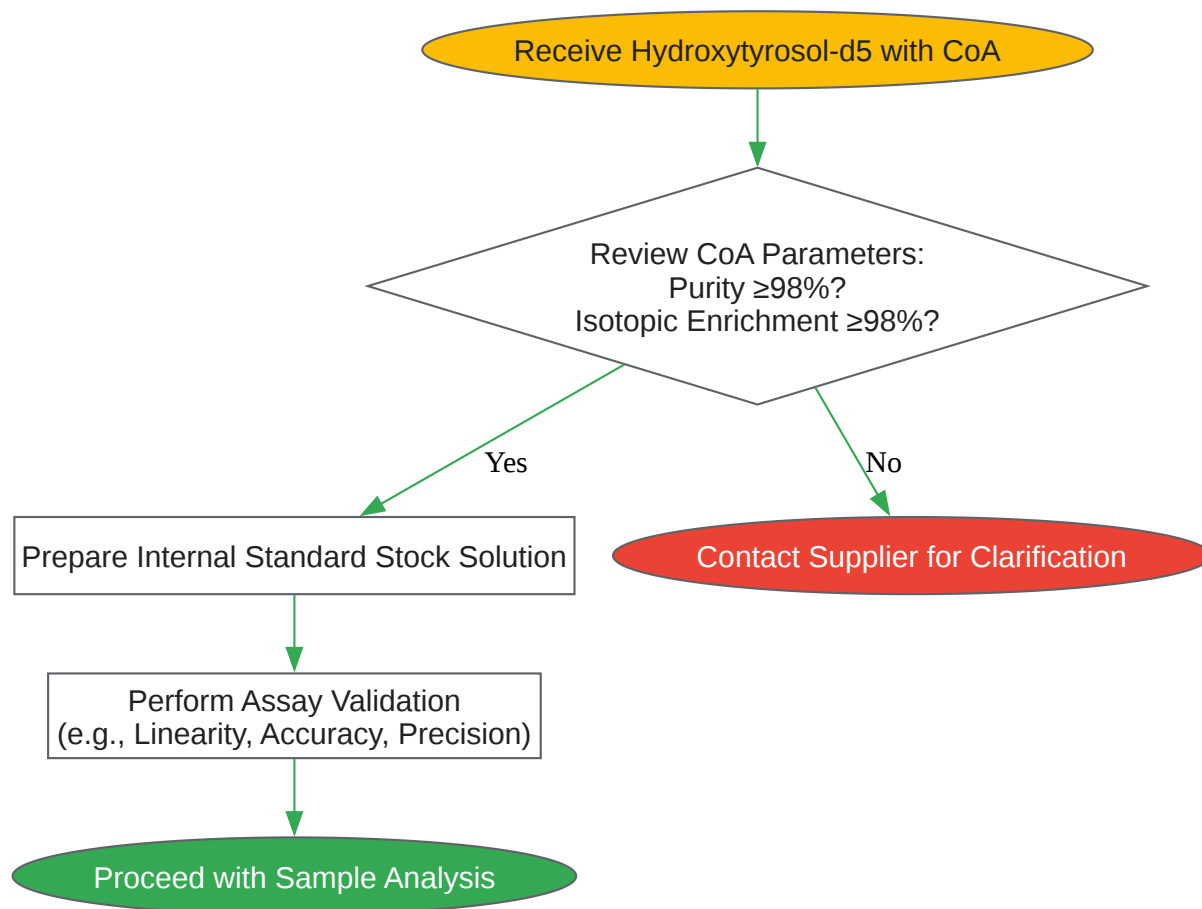
Visualized Workflows and Relationships

The following diagrams illustrate key processes related to the certification and use of **Hydroxytyrosol-d5**.



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Figure 1: General workflow for the certification of **Hydroxytyrosol-d5**.



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Figure 2: Decision-making flowchart for a researcher using **Hydroxytyrosol-d5**.

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